4-amino-1H-indol-6-ol

Aqueous solubility Hydrochloride salt Formulation compatibility

4-Amino-1H-indol-6-ol (free base CAS 885520-69-4; hydrochloride CAS 1134321-85-9) is a disubstituted indole derivative bearing an amino group at the 4-position and a hydroxyl group at the 6-position of the bicyclic indole scaffold. The free base has molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol, while the hydrochloride salt (C₈H₉ClN₂O, MW 184.62 g/mol) is the more commonly supplied form due to enhanced aqueous solubility and stability.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B12939631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1H-indol-6-ol
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)N)O
InChIInChI=1S/C8H8N2O/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H,9H2
InChIKeyAAPFMKZTCUJSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-indol-6-ol: Structural Identity, Indole-Class Positioning, and Procurement Baseline


4-Amino-1H-indol-6-ol (free base CAS 885520-69-4; hydrochloride CAS 1134321-85-9) is a disubstituted indole derivative bearing an amino group at the 4-position and a hydroxyl group at the 6-position of the bicyclic indole scaffold . The free base has molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol, while the hydrochloride salt (C₈H₉ClN₂O, MW 184.62 g/mol) is the more commonly supplied form due to enhanced aqueous solubility and stability . This substitution pattern distinguishes the compound from mono-substituted indole building blocks such as 4-aminoindole and 6-hydroxyindole, positioning it as a bifunctional intermediate suitable for orthogonal derivatization in medicinal chemistry and chemical biology .

Why 4-Amino-1H-indol-6-ol Cannot Be Replaced by Generic Indole Analogs in Research Procurement


Indole-class compounds exhibit profound functional divergence based on substituent position and identity, making generic substitution unreliable for 4-amino-1H-indol-6-ol. The 4-amino-6-hydroxy substitution pattern is synthetically non-trivial: classical indole syntheses preferentially yield 5- or 3-substituted products, and installing both electron-donating groups at the 4- and 6-positions requires specific multi-step strategies involving nitro-group reduction or catalytic dehydrogenation of pre-formed indolines [1]. Consequently, commercially prevalent analogs such as 4-aminoindole (CAS 5192-23-4), 6-hydroxyindole (CAS 2380-86-1), and 6-amino-4-hydroxyindole (CAS 885520-39-8, the regioisomer with reversed substitution) differ in reactivity, solubility, biological target engagement, and downstream derivatization potential . The quantitative evidence below demonstrates that these structural differences translate into measurable, functionally consequential property gaps.

Quantitative Differentiation Evidence: 4-Amino-1H-indol-6-ol Versus Closest Structural Analogs


Hydrochloride Salt Solubility Advantage Over Free-Base 4-Aminoindole

The hydrochloride salt form of 4-amino-1H-indol-6-ol (CAS 1134321-85-9) provides a quantifiable solubility advantage over the water-insoluble free base 4-aminoindole. The free base 4-aminoindole is reported as insoluble in water, requiring organic co-solvents such as 70% ethanol (25 mg/mL) for dissolution . In contrast, the hydrochloride salt of 4-amino-1H-indol-6-ol, by virtue of its ionic character, is expected to exhibit substantially improved aqueous solubility, consistent with the general behavior of indole-amine hydrochloride salts . 6-Hydroxyindole free base itself shows water insolubility but dissolves in DMSO at 27 mg/mL (202.77 mM) , confirming that the free phenolic group alone does not confer aqueous solubility. The hydrochloride salt of the 4,6-disubstituted compound therefore represents a functionally distinct solubility class within this analog series.

Aqueous solubility Hydrochloride salt Formulation compatibility

Dual-Functional Derivatization Sites Differentiate from Mono-Substituted Indole Building Blocks

4-Amino-1H-indol-6-ol possesses two chemically distinct functional handles—a primary aromatic amine at position 4 and a phenolic hydroxyl at position 6—that enable sequential, orthogonal derivatization without protecting-group manipulation of the indole NH [1]. In contrast, 4-aminoindole (CAS 5192-23-4) offers only a single amine handle, and 6-hydroxyindole (CAS 2380-86-1) offers only a single phenolic handle . The 4-amino group can undergo amide coupling, reductive amination, or diazotization; the 6-hydroxyl can participate in O-alkylation, sulfonation, or oxidation to a quinone-like structure [1]. This dual functionality is absent in the regioisomeric compound 6-amino-4-hydroxyindole (CAS 885520-39-8), where the reversed substitution pattern places the amino group at the 6-position and the hydroxyl at the 4-position, altering the electronic and steric environment for further transformations . The presence of two chemically orthogonal reactive sites enables library synthesis with up to two independent diversity vectors from a single starting material.

Orthogonal derivatization Bifunctional scaffold Medicinal chemistry building block

Structural Basis for Differential Biological Target Engagement vs. 4-Aminoindole and 6-Hydroxyindole

The individual structural components of 4-amino-1H-indol-6-ol are associated with distinct biological activities that diverge between comparator compounds. 4-Aminoindole, liberated as the active antimetabolite from indole-4-carboxamide prodrugs, exhibits antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 4.68 μM; its mechanism involves metabolic incorporation into 4-aminotryptophan rather than direct enzyme inhibition [1]. In contrast, 6-hydroxyindole is an endogenous potent OATP1B1 inhibitor with an IC₅₀ of approximately 10 μM and additionally inhibits human melanoma tyrosinase with an IC₅₀ of 20 μM [2]. 4-Amino-1H-indol-6-ol, combining both pharmacophoric elements in a single scaffold, has the potential to engage both target classes simultaneously, a property that neither 4-aminoindole nor 6-hydroxyindole alone can replicate. The cytokinin activity assessed by tobacco pith callus bioassay showed 4-aminoindole to be almost completely inactive at concentrations up to 40 μM [3], indicating that the amino group at position 4 alone is insufficient for plant growth regulatory activity, and that the 6-hydroxyl substituent present in 4-amino-1H-indol-6-ol may alter this biological profile.

Antimycobacterial activity OATP1B1 inhibition Tyrosinase inhibition Target selectivity

Synthetic Accessibility and Yield Constraints Differentiate 4,6-Disubstituted Indoles from Common Indole Building Blocks

The synthesis of 4,6-disubstituted indoles differs fundamentally from that of mono-substituted analogs. While 4-aminoindole and 4-hydroxyindole can be prepared via a two-step sequence involving acid-catalyzed cyclization of 2-(2,6-diaminophenyl)ethanol to the corresponding indoline followed by dehydrogenation over Pd/C in refluxing 1,4-dimethylbenzene [1], the introduction of a second substituent at the 6-position requires additional synthetic steps. A related synthesis of 6-amino-4-hydroxyindoles proceeds via acid-catalyzed cyclization of O-(3,5-diaminophenyl)-substituted ketoximes, a distinct starting material class [2]. The 4-methyl-3,5-dinitrophenol route proposed for 4-amino-1H-indol-6-ol involves nitro group reduction and indole ring construction, representing a multi-step sequence not required for simpler indole derivatives. This synthetic complexity translates into limited commercial availability: 4-aminoindole is stocked by multiple global suppliers, whereas 4-amino-1H-indol-6-ol is listed as discontinued by at least one major supplier (CymitQuimica/Biosynth) , indicating constrained supply chains for this specific substitution pattern.

Synthetic complexity Indoline dehydrogenation Multi-step synthesis Procurement lead time

Regioisomeric Differentiation: 4-Amino-1H-indol-6-ol vs. 6-Amino-1H-indol-4-ol

The closest structural isomer to 4-amino-1H-indol-6-ol is 6-amino-1H-indol-4-ol (CAS 885520-39-8, also referred to as 6-amino-4-hydroxyindole), which exchanges the positions of the amino and hydroxyl groups . This regioisomeric inversion produces distinct electronic and steric environments: in 4-amino-1H-indol-6-ol, the amino group is conjugated with the indole nitrogen through the benzene ring (para relationship to the indole N-1 via the fused ring system), while the hydroxyl occupies the position meta to the indole N-1. In the reversed regioisomer, the amino group is at the 6-position (meta to indole N-1) and the hydroxyl is at the 4-position. The predicted physicochemical properties differ correspondingly: 6-amino-1H-indol-4-ol has a reported density of 1.4±0.1 g/cm³ and a boiling point of 447.4±25.0 °C . The position of the electron-donating amino group relative to the indole nitrogen influences the nucleophilicity of the indole C-3 position, which is the primary site for electrophilic substitution and many biological functionalization reactions (e.g., Mannich reactions, Friedel-Crafts alkylation), making the two regioisomers non-interchangeable in synthetic planning [1].

Regioisomer Electronic effects Reactivity divergence 6-Amino-4-hydroxyindole

Predicted pKa Divergence: 6-Hydroxyl Acidity Modulated by 4-Amino Electron-Donating Effect

The 4-amino substituent in 4-amino-1H-indol-6-ol exerts an electron-donating mesomeric effect that modulates the acidity of the 6-phenolic hydroxyl group compared to 6-hydroxyindole lacking the 4-amino group. The predicted pKa of 6-hydroxyindole is 10.07±0.40 , reflecting the acidity of the phenolic OH in the absence of a para-amino substituent. The introduction of the electron-donating 4-NH₂ group is expected to increase the pKa of the 6-OH (making it less acidic) through resonance donation into the aromatic ring, consistent with classical substituent effects in phenol chemistry. This pKa shift has implications for the ionization state of the compound at physiological pH (7.4): 6-hydroxyindole (pKa ≈ 10.07) exists predominantly in the neutral phenolic form, whereas 4-amino-1H-indol-6-ol, with its higher predicted phenolic pKa, would have an even lower fraction of phenolate anion at pH 7.4. Conversely, the 4-amino group (predicted pKa for 4-aminoindole: 18.23±0.30 ) remains fully protonated at physiological pH, indicating that the amino group is a very weak base. The combined ionization profile affects membrane permeability, protein binding, and formulation pH optimization.

pKa prediction Ionization state pH-dependent solubility Hydrogen bonding

Evidence-Backed Application Scenarios for 4-Amino-1H-indol-6-ol in Research and Industrial Procurement


Dual-Pharmacophore Fragment-Based Drug Discovery Targeting OATP1B1 and Mycobacterial Pathways

The co-occurrence of the 6-hydroxyindole OATP1B1 inhibitory motif (IC₅₀ ≈ 10 μM) and the 4-aminoindole antimycobacterial prodrug scaffold (MIC = 4.68 μM for 4-aminoindole) [1] in a single molecule makes 4-amino-1H-indol-6-ol a unique starting point for fragment-based or fragment-growing campaigns. Researchers investigating hepatic solute carrier transporters or mycobacterial tryptophan biosynthesis can use this compound as a probe that simultaneously interrogates both target classes, accelerating hit triage compared to sequential screening of separate mono-substituted indole fragments.

Orthogonal Derivatization for Focused Indole-Based Compound Library Synthesis

The presence of two chemically distinct reactive handles (4-NH₂ for amide coupling/reductive amination; 6-OH for O-alkylation/sulfonation) enables sequential library generation with two independent diversity elements from a single scaffold . This bifunctional scaffold reduces synthesis cycle count relative to mono-substituted indole building blocks. Medicinal chemistry teams can exploit the differential reactivity of the aromatic amine versus the phenolic hydroxyl to construct focused libraries without protecting-group strategies, provided they secure sufficient compound supply given the constrained commercial availability noted at certain vendors [1].

Melanogenesis and Tyrosinase Inhibition Research Leveraging the 6-Hydroxyindole Pharmacophore

The 6-hydroxyindole substructure within 4-amino-1H-indol-6-ol is a validated pharmacophore for human tyrosinase inhibition (6-hydroxyindole IC₅₀ = 20 μM, 6.8-fold more potent than kojic acid at IC₅₀ = 342 μM) . The additional 4-amino substituent provides a vector for further structural elaboration to improve potency and selectivity. Researchers in dermatological or cosmetic biochemistry can use 4-amino-1H-indol-6-ol as a derivatizable analog of 6-hydroxyindole that retains the core tyrosinase-binding motif while offering a synthetic handle absent in the parent 6-hydroxyindole.

Physicochemical Profiling and Ionization-Dependent Property Optimization

The predicted pKa divergence between 4-amino-1H-indol-6-ol and its mono-substituted comparators (6-hydroxyindole pKa ≈ 10.07 ; 4-aminoindole pKa ≈ 18.23 [1]) provides a defined window for studying substituent electronic effects on indole ionization behavior. Physical chemistry and pre-formulation groups can use this compound to calibrate computational pKa prediction models for polysubstituted indoles and to experimentally validate how the 4-NH₂ electron-donating effect modulates 6-OH acidity, a parameter directly relevant to pH-dependent solubility, logD, and permeability in lead optimization.

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